![molecular formula C21H23N3O2S B2597341 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 866843-18-7](/img/structure/B2597341.png)
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline
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Description
Synthesis Analysis
The synthesis of compounds similar to “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” has been reported in the literature. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
Molecular Structure Analysis
The molecular structure of “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” consists of a quinoline ring attached to a benzenesulfonyl group and a 4-ethylpiperazin-1-yl group.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” have been studied. For example, the reaction of 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl) acetamide with an MIC at 3.9–7.8 μg/mL was found to be slightly less effective than Ciprofloxacin .
Scientific Research Applications
Catalytic Protodeboronation
Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This innovative technique enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, scientists can access new synthetic pathways for complex molecules .
Biochemical Probes
Target Identification: Scientists use quinoline-based compounds as biochemical probes to study specific biological targets. By modifying the substituents, they can tailor the probe’s affinity and selectivity for proteins, enzymes, or receptors.
These applications highlight the versatility and potential impact of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline in various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟
properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-23-12-14-24(15-13-23)21-18-10-6-7-11-19(18)22-16-20(21)27(25,26)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSZYEIJCCGYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline |
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